molecular formula C21H29F3OS B1665854 1,1,1-Trifluoro-3-[[(2E,6Z,9Z,12Z,15Z)-octadeca-2,6,9,12,15-pentenyl]thio]-2-propanone CAS No. 300553-18-8

1,1,1-Trifluoro-3-[[(2E,6Z,9Z,12Z,15Z)-octadeca-2,6,9,12,15-pentenyl]thio]-2-propanone

Cat. No.: B1665854
CAS No.: 300553-18-8
M. Wt: 386.5 g/mol
InChI Key: RBPYIYOPSGHFQG-IIFHDYRKSA-N
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Description

AVX-001 is a small molecule compound that targets the group IVa phospholipase A2 enzyme. It is being developed by Coegin Pharma (formerly Avexxin AS) and is primarily known for its potential use in treating psoriasis. The compound is a cytosolic phospholipase A2 inhibitor, which plays a significant role in inflammatory processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AVX-001 involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature environments to ensure the desired chemical transformations.

Industrial Production Methods: Industrial production of AVX-001 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and adhering to regulatory standards for pharmaceutical manufacturing. The process may involve continuous flow reactors and advanced purification techniques to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: AVX-001 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in AVX-001.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

AVX-001 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of phospholipase A2 in various chemical reactions.

    Biology: Employed in research to understand the biological pathways involving phospholipase A2 and its role in inflammation.

    Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases such as psoriasis, actinic keratosis, and certain types of cancer.

    Industry: Utilized in the development of new pharmaceuticals targeting inflammatory pathways

Mechanism of Action

AVX-001 exerts its effects by inhibiting the group IVa phospholipase A2 enzyme. This enzyme is responsible for the release of arachidonic acid from membrane phospholipids, which is a precursor for the synthesis of pro-inflammatory eicosanoids. By inhibiting this enzyme, AVX-001 reduces the production of inflammatory mediators, thereby exerting anti-inflammatory effects. The molecular targets and pathways involved include the inhibition of arachidonic acid release and subsequent reduction in prostaglandin and leukotriene synthesis .

Comparison with Similar Compounds

    AVX-002: Another inhibitor of group IVa phospholipase A2 with similar anti-inflammatory properties.

    AACOCF3: A known inhibitor of cytosolic phospholipase A2 used in research.

Comparison: AVX-001 is unique in its specific targeting of the group IVa phospholipase A2 enzyme, which makes it a potent anti-inflammatory agent. Compared to AVX-002 and AACOCF3, AVX-001 has shown promising results in clinical trials for treating psoriasis and other inflammatory conditions. Its unique mechanism of action and potential therapeutic applications make it a valuable compound in the field of inflammatory disease research .

Properties

CAS No.

300553-18-8

Molecular Formula

C21H29F3OS

Molecular Weight

386.5 g/mol

IUPAC Name

1,1,1-trifluoro-3-[(2E,6Z,9Z,12Z,15Z)-octadeca-2,6,9,12,15-pentaenyl]sulfanylpropan-2-one

InChI

InChI=1S/C21H29F3OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-19-20(25)21(22,23)24/h3-4,6-7,9-10,12-13,16-17H,2,5,8,11,14-15,18-19H2,1H3/b4-3-,7-6-,10-9-,13-12-,17-16+

InChI Key

RBPYIYOPSGHFQG-IIFHDYRKSA-N

SMILES

CCC=CCC=CCC=CCC=CCCC=CCSCC(=O)C(F)(F)F

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\CC/C=C/CSCC(=O)C(F)(F)F

Canonical SMILES

CCC=CCC=CCC=CCC=CCCC=CCSCC(=O)C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AVX-001;  AKH-217;  FP-025;  AVX001;  AKH217;  FP025;  AVX 001;  AKH 217;  FP 025; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1-Trifluoro-3-[[(2E,6Z,9Z,12Z,15Z)-octadeca-2,6,9,12,15-pentenyl]thio]-2-propanone
Reactant of Route 2
1,1,1-Trifluoro-3-[[(2E,6Z,9Z,12Z,15Z)-octadeca-2,6,9,12,15-pentenyl]thio]-2-propanone
Reactant of Route 3
1,1,1-Trifluoro-3-[[(2E,6Z,9Z,12Z,15Z)-octadeca-2,6,9,12,15-pentenyl]thio]-2-propanone
Reactant of Route 4
1,1,1-Trifluoro-3-[[(2E,6Z,9Z,12Z,15Z)-octadeca-2,6,9,12,15-pentenyl]thio]-2-propanone
Reactant of Route 5
1,1,1-Trifluoro-3-[[(2E,6Z,9Z,12Z,15Z)-octadeca-2,6,9,12,15-pentenyl]thio]-2-propanone
Reactant of Route 6
Reactant of Route 6
1,1,1-Trifluoro-3-[[(2E,6Z,9Z,12Z,15Z)-octadeca-2,6,9,12,15-pentenyl]thio]-2-propanone

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